- Synthetic method of ibrutinib as drug for treating recurrent or refractory mantle cell lymphoma (MCL), China, , ,
Cas no 936563-96-1 (Ibrutinib)
Ibrutinib is a targeted kinase inhibitor that has demonstrated efficacy in treating certain B-cell malignancies by irreversibly inhibiting Bruton's tyrosine kinase (BTK). Its selective mechanism of action and oral bioavailability make it an attractive option for patients with mantle cell lymphoma, Waldenström macroglobulinemia, or chronic lymphocytic leukemia.

Ibrutinib structure
商品名:Ibrutinib
CAS番号:936563-96-1
MF:C25H24N6O2
メガワット:440.497064590454
MDL:MFCD20261150
CID:820153
PubChem ID:24821094
Ibrutinib 化学的及び物理的性質
名前と識別子
-
- PCI-32765
- Ibrutinib (PCI-32765)
- (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo-[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one
- 2-Propen-1-one, 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-
- Ibrutinib
- Ibrutinib (PCI-32765, Imbruvica®)
- PCI32765
- 2-?Propen-?1-?one, 1-?[(3R)?-?3-?[4-?amino-?3-?(4-?phenoxyphenyl)?-?1H-?pyrazolo[3,?4-?d]?pyrimidin-?1-?yl]?-?1-?piperidinyl]?-
- 1-[(3R)-3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one
- Ibrutinib Racemate
- 1-[3-[4-amino-3-(4-phenoxyphenyl)-1-pyrazolo[3,4-d]pyrimidinyl]-1-piperidinyl]-2-propen-1-one
- (S)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one
- US8497277, 4
- US8497277, 13
- 1-[3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one
- 1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one
- P
- (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one
- 1-[(3R)-3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one (ACI)
- 1-[(3R)-3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one
- 1-[(3R)-3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one
- CRA 032765
- Imbruvica
- JNJ 02
- PCI 32765
- PCI 32765-00
- PCI-32765 (Ibrutinib)?
- XYFPWWZEPKGCCK-GOSISDBHSA-N
- EX-A066
- IBRUTINIB [ORANGE BOOK]
- (R)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one.
- IBRUTINIB [INN]
- SMR004701213
- DB09053
- NCGC00187912-01
- NCGC00187912-02
- CHEBI:76612
- BDBM50357312
- IBRUTINIB [JAN]
- BRD-K70301465-001-02-6
- MFCD20261150
- 2-Propen-1-one, 1-((3R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo(3,4-d)pyrimidin-1-yl)-1-piperidinyl)-
- MLS006010041
- Imbruvica; PCI-32765
- EN300-97039
- DTXCID601323465
- HY-10997
- CRA-032765
- IBRUTINIB [MI]
- UNII-1X70OSD4VX
- C25H24N6O2
- NCGC00187912-18
- Pc-32765
- Imbruvica (TN)
- BRD-K70301465-001-05-9
- 1-[(3R)-3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3, 4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one
- NS00072153
- A1-01649
- CHEMBL1873475
- SW218096-2
- NCGC00187912-12
- Ibrutinib, Free Base
- Ibrutinib [USAN:INN]
- Ibrutinib (JAN/USAN)
- NCGC00187912-03
- 1-((3R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo(3,4-d)pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one
- (R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-ylprop-2-en-1-one
- 1X70OSD4VX
- NSC-800769
- 1-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one
- SCHEMBL201859
- PCI-32765-00
- IBRUTINIB [WHO-DD]
- IBRUTINIB [VANDF]
- L01XE27
- DTXSID60893450
- 1-{(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl}prop-2-en-1-one
- ibrutinibum
- J-523872
- BI164531
- AKOS022185476
- Q5984881
- EX-5960
- AC-26942
- HSDB 8260
- 1-{(3R)-3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1- yl}prop-2-en-1-one
- GTPL6912
- NCGC00187912-17
- Z1302446275
- D10223
- PCI-32765 (Ibrutinib)
- Ibrutinib- Bio-X
- 936563-96-1
- Ibrutinib [USAN]
- NSC800769
- 1-((3R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo(3,4-d)pyrimidin-1-yl)piperidin-1- yl)prop-2-en-1-one
-
- MDL: MFCD20261150
- インチ: 1S/C25H24N6O2/c1-2-21(32)30-14-6-7-18(15-30)31-25-22(24(26)27-16-28-25)23(29-31)17-10-12-20(13-11-17)33-19-8-4-3-5-9-19/h2-5,8-13,16,18H,1,6-7,14-15H2,(H2,26,27,28)/t18-/m1/s1
- InChIKey: XYFPWWZEPKGCCK-GOSISDBHSA-N
- ほほえんだ: NC1N=CN=C2N([C@@H]3CCCN(C(=O)C=C)C3)N=C(C=12)C1C=CC(OC2C=CC=CC=2)=CC=1
計算された属性
- せいみつぶんしりょう: 440.196074g/mol
- ひょうめんでんか: 0
- XLogP3: 3.6
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 回転可能化学結合数: 5
- どういたいしつりょう: 440.196074g/mol
- 単一同位体質量: 440.196074g/mol
- 水素結合トポロジー分子極性表面積: 99.2Ų
- 重原子数: 33
- 複雑さ: 678
- 同位体原子数: 0
- 原子立体中心数の決定: 1
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- Dissociation Constants: pKa1 = 0.46 (primary imine); pKa2 = 6.58 (secondary imine); pKa3 = 19.70 (primary amine) (est)
- 色と性状: Solid
- 密度みつど: 1.34
- ゆうかいてん: No data available
- ふってん: 715.0±60.0°C at 760 mmHg
- フラッシュポイント: 386.2±32.9 °C
- 屈折率: 1.69
- ようかいど: 生物体外In Vitro:DMSO溶解度≥ 30 mg/mL(68.10 mM)H2O< 0.1 mg/mL(insoluble)*"≥" means soluble可溶, but saturation unknown溶解度未知.
- PSA: 99.16000
- LogP: 4.73640
- じょうきあつ: 0.0±2.3 mmHg at 25°C
Ibrutinib セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- セキュリティの説明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 2413は吸入により有害である可能性がある
- ちょぞうじょうけん:4°C, protect from light
Ibrutinib 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D497548-50G |
Ibrutinib |
936563-96-1 | 97% | 50g |
$1725 | 2024-07-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-BF569-1g |
Ibrutinib (PCI-32765) |
936563-96-1 | ≥98% | 1g |
¥251.0 | 2023-09-01 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P127143-5g |
Ibrutinib |
936563-96-1 | ≥98% | 5g |
¥872.90 | 2023-09-01 | |
abcr | AB393532-250mg |
Ibrutinib, 95%; . |
936563-96-1 | 95% | 250mg |
€83.40 | 2025-02-13 | |
Ambeed | A150396-10g |
(R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one |
936563-96-1 | 98% | 10g |
$313.0 | 2025-02-20 | |
MedChemExpress | HY-10997-10mg |
Ibrutinib |
936563-96-1 | 99.93% | 10mg |
¥950 | 2024-05-24 | |
eNovation Chemicals LLC | D372325-10g |
1-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3, 4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one |
936563-96-1 | 99% | 10g |
$285 | 2024-05-24 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci11866-200mg |
PCI-32765 (Ibrutinib) |
936563-96-1 | 98% | 200mg |
¥2376.00 | 2023-09-09 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci11866-50mg |
PCI-32765 (Ibrutinib) |
936563-96-1 | 98% | 50mg |
¥1008.00 | 2023-09-09 | |
Enamine | EN300-97039-0.5g |
1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one |
936563-96-1 | 95.0% | 0.5g |
$25.0 | 2025-02-21 |
Ibrutinib 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ; 20 min, rt
1.2 Reagents: Diisopropyl azodicarboxylate ; 10 - 15 °C; 2 h, 10 - 15 °C; 15 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 4 h, pH 1, 0 °C → 42 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 10, 42 °C
1.5 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran , Water ; 4 min, rt
1.6 30 min, < 5 °C; 5 °C → rt; 1 h, rt
1.2 Reagents: Diisopropyl azodicarboxylate ; 10 - 15 °C; 2 h, 10 - 15 °C; 15 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 4 h, pH 1, 0 °C → 42 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 10, 42 °C
1.5 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran , Water ; 4 min, rt
1.6 30 min, < 5 °C; 5 °C → rt; 1 h, rt
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane , Water ; 10 min, rt
1.2 Solvents: Methanol , Water ; 10 min, rt
1.2 Solvents: Methanol , Water ; 10 min, rt
リファレンス
- Preparation of pure amorphous ibrutinib, World Intellectual Property Organization, , ,
ごうせいかいろ 3
はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; rt → 0 °C; 30 min, 0 °C; < 10 °C; 2 h, 20 °C
リファレンス
- Crystalline μ-modification of 1-[(3R)-3-[4-amino-3-(4-phenoxy-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidyl]-2-propenyl-1-one, method for production thereof and pharmaceutical composition based thereon, Russian Federation, , ,
ごうせいかいろ 4
はんのうじょうけん
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ; 1 h, -10 °C
1.2 Solvents: Acetonitrile ; 2 h, 10 °C; 1 h, heated
1.2 Solvents: Acetonitrile ; 2 h, 10 °C; 1 h, heated
リファレンス
- Method for synthesizing high purity Ibrutinib using acyl halide compound, China, , ,
ごうせいかいろ 5
はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: 2-Methyltetrahydrofuran ; 1 h, -11 °C → -13 °C; 10 min, -12 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 25 °C; 25 °C → 45 °C; 45 °C → 50 °C; 0.5 h, 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 25 °C; 25 °C → 45 °C; 45 °C → 50 °C; 0.5 h, 50 °C
リファレンス
- Process for making ibrutinib, World Intellectual Property Organization, , ,
ごうせいかいろ 6
はんのうじょうけん
1.1 Reagents: Hydrogen , Water Catalysts: Palladium Solvents: Methanol ; 12 h, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 3 h, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 3 h, rt
リファレンス
- Method for preparing ibrutinib using palladium carbon, China, , ,
ごうせいかいろ 7
はんのうじょうけん
1.1 Reagents: 2,6-Di-tert-butyl-4-methylphenol , Potassium carbonate Solvents: Dichloromethane , Water ; 20 - 30 °C; 0.5 h, 30 °C; 0.5 h, 20 - 30 °C
リファレンス
- Process for preparing ibrutinib and its intermediates, World Intellectual Property Organization, , ,
ごうせいかいろ 8
はんのうじょうけん
1.1 Reagents: Citric acid , Sodium hydroxide Solvents: Acetonitrile , Dichloromethane , Water ; 30 min, rt
1.2 Reagents: Sodium bicarbonate ; 30 min, rt
1.2 Reagents: Sodium bicarbonate ; 30 min, rt
リファレンス
- Synthesis method of ibrutinib and its application as small molecule BTK inhibitor for treating mantle cell lymphoma, China, , ,
ごうせいかいろ 9
はんのうじょうけん
1.1 Reagents: Sodium bicarbonate Solvents: Ethanol , Ethyl acetate , Water ; 2 h, pH 8, 0 °C
リファレンス
- Green preparation of acrylamide drug, China, , ,
ごうせいかいろ 10
はんのうじょうけん
1.1 Reagents: Sodium hydroxide , Diisopropylethylamine Solvents: Dichloromethane ; -5 °C; 3 h, rt
リファレンス
- Method for preparing and purifying ibrutinib, China, , ,
ごうせいかいろ 11
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dichloromethane ; -2 - 10 °C; -2 - 10 °C
1.2 Reagents: Water
1.2 Reagents: Water
リファレンス
- A process for preparing ibrutinib and its intermediates, China, , ,
ごうせいかいろ 12
はんのうじょうけん
1.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane ; 30 min, 0 °C; 10 min, 0 °C
1.2 Reagents: Triethylamine Solvents: Ethanol ; 0 °C → reflux; reflux → 5 °C; 2 h, 0 - 5 °C
1.2 Reagents: Triethylamine Solvents: Ethanol ; 0 °C → reflux; reflux → 5 °C; 2 h, 0 - 5 °C
リファレンス
- Preparation of ibrutinib, China, , ,
ごうせいかいろ 13
はんのうじょうけん
1.1 Catalysts: 2-[(Diphenylphosphinyl)methyl]phenol Solvents: Toluene ; rt → reflux
リファレンス
- Preparation of ibutinib, China, , ,
ごうせいかいろ 14
はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 2 h, 5 °C
1.2 Reagents: Citric acid Solvents: Water ; pH 3 - 4
1.2 Reagents: Citric acid Solvents: Water ; pH 3 - 4
リファレンス
- Preparation of (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine as ibrutinib intermediate, China, , ,
ごうせいかいろ 15
はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 0.5 h, cooled; 15 min, cooled
1.2 Reagents: Sodium hydroxide Solvents: Acetone ; 0.5 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Acetone ; 0.5 h, rt
リファレンス
- Process for preparation of Ibrutinib intermediates, China, , ,
ごうせいかいろ 16
はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Ethanol ; < 10 min, 0 °C; 10 min, 0 °C
リファレンス
- Preparation of ibrutinib intermediate compound, China, , ,
ごうせいかいろ 17
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dichloromethane ; rt → 0 °C
1.2 Solvents: Dichloromethane ; 0 °C; rt
1.2 Solvents: Dichloromethane ; 0 °C; rt
リファレンス
- Method for synthesizing ibrutinib using nano magnetic material supported triphenylphosphine, China, , ,
ごうせいかいろ 18
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium , Water Solvents: Methanol ; 12 h, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 3 h, rt
1.3 Reagents: Citric acid Solvents: Water
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 3 h, rt
1.3 Reagents: Citric acid Solvents: Water
リファレンス
- Green preparation of ibrutinib, China, , ,
ごうせいかいろ 19
はんのうじょうけん
1.1 Reagents: Sodium bicarbonate Solvents: 2-Methyltetrahydrofuran , Water ; rt → -5 °C; 1 h, 0 °C
リファレンス
- Process for the preparation of ibrutinib, China, , ,
ごうせいかいろ 20
はんのうじょうけん
1.1 Reagents: Sodium bicarbonate Solvents: 2-Methyltetrahydrofuran ; rt → -5 °C; 1 h, 0 °C
リファレンス
- Preparation of ibrutinib, China, , ,
Ibrutinib Raw materials
- 1-[(3S)-3-Hydroxy-1-piperidinyl]-2-propen-1-one
- Ibrutinib deacryloylpiperidine
- (R)-N-Desacryloyl N-3-Propionyl Ibrutinib
- 2-Propen-1-one, 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-, hydrochloride (1:1)
- 3-(4-Phenoxyphenyl)-1-(3R)-1-(phenylmethyl)-3-piperidinyl-1H-pyrazolo3,4-dpyrimidin-4-amine
- IBT6A
- 3-(4-Phenoxyphenyl)-3H-pyrazolo[3,4-d]pyrimidin-4-amine
- tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate
- 3-chloropropanoyl chloride
- Acryloyl chloride
Ibrutinib Preparation Products
Ibrutinib サプライヤー
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
(CAS:936563-96-1)Ibrutinib
注文番号:RY190
在庫ステータス:in Stock
はかる:1g
清らかである:99% HPLC
最終更新された価格情報:Monday, 26 August 2024 11:30
価格 ($):
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
(CAS:936563-96-1)Ibrutinib
注文番号:sfd2887
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:33
価格 ($):discuss personally
atkchemica
ゴールドメンバー
(CAS:936563-96-1)Ibrutinib
注文番号:CL1347
在庫ステータス:in Stock
はかる:1g/5g/10g/100g
清らかである:95%+
最終更新された価格情報:Wednesday, 27 November 2024 17:19
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:936563-96-1)1-((3r)-3-(4-amino-3-(4-phenoxyphenyl)-1h-pyrazolo(3,4-d)pyrimidin-1-yl)-1-piperidinyl)-2-propen-1-one
注文番号:24968618
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 17:12
価格 ($):discuss personally
Ibrutinib 関連文献
-
Russell T. Naven,Sheila Kantesaria,Sashi Nadanaciva,Thomas Schroeter,Karen L. Leach Toxicol. Res. 2013 2 235
-
Xiaolu Chen,Yajiao Huang,Wanghan Xu,Yuepiao Cai,Yuanrong Yang RSC Med. Chem. 2022 13 1008
-
Sijun Pan,Aixiang Ding,Yisi Li,Yaxin Sun,Yueqin Zhan,Zhenkun Ye,Ning Song,Bo Peng,Lin Li,Wei Huang,Huilin Shao Chem. Soc. Rev. 2023 52 5706
-
Xin Wang,Nan Ma,Rui Wu,Ke Ding,Zhengqiu Li Chem. Commun. 2019 55 3473
-
Ayah Abdeldayem,Yasir S. Raouf,Stefan N. Constantinescu,Richard Moriggl,Patrick T. Gunning Chem. Soc. Rev. 2020 49 2617
-
Nora Liu,Sascha Hoogendoorn,Bas van de Kar,Allard Kaptein,Tjeerd Barf,Christoph Driessen,Dmitri V. Filippov,Gijsbert A. van der Marel,Mario van der Stelt,Herman S. Overkleeft Org. Biomol. Chem. 2015 13 5147
-
Bowen Shi,Dan Li,Weiwu Yao,Wenfang Wang,Jiang Jiang,Ruiheng Wang,Fuhua Yan,Han Liu,Huan Zhang,Jian Ye Biomater. Sci. 2022 10 2577
-
Manuela J?rg,Katrina S. Madden RSC Med. Chem. 2021 12 646
-
James E. Kath,Aleksandra Baranczak Chem. Commun. 2019 55 9241
-
Guangchen Li,Yifu Cheng,Chi Han,Chun Song,Niu Huang,Yunfei Du RSC Med. Chem. 2022 13 1300
936563-96-1 (Ibrutinib) 関連製品
- 145194-32-7(1H-Pyrazolo[3,4-b]pyridine-1-aceticacid, 3-[4-[2-(dimethylamino)-1-methylethoxy]phenyl]-)
- 221244-14-0(4-Amino-1-tert-butyl-3-(1’-naphthylmethyl)pyrazolo3,4-dpyrimidine)
- 58791-65-4(1H-Pyrazolo[3,4-d]pyrimidine-1-ethanol,4,6-diamino-3-methyl-)
- 1022150-12-4(IBT6A)
- 1553977-17-5(Ibrutinib-d)
- 64372-74-3(1H-Pyrazolo[3,4-d]pyrimidin-4-amine,N-methyl-1-b-D-ribofuranosyl-)
- 55559-55-2(1H-Pyrazolo[3,4-d]pyrimidine-3-carbonitrile,4-amino-1-b-D-ribofuranosyl-)
- 1412418-47-3((Rac)-IBT6A)
- 119803-27-9(Benzamide,N-[1-[5-O-[bis(4-methoxyphenyl)phenylmethyl]-2-deoxy-b-D-erythro-pentofuranosyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-)
- 186895-85-2(4-Amino-1-tert-butyl-3-benzylpyrazolo3,4-dpyrimidine)
推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
(CAS:936563-96-1)Ibrutinib

清らかである:99%+
はかる:Enterprise standards
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:936563-96-1)Ibrutinib

清らかである:99%/99%/99%
はかる:5g/10g/25g
価格 ($):150.0/282.0/526.0